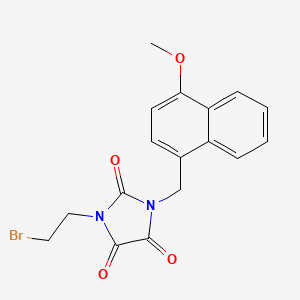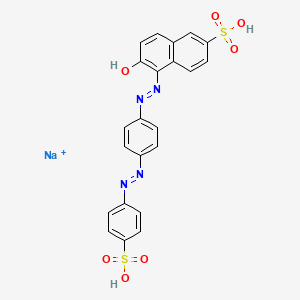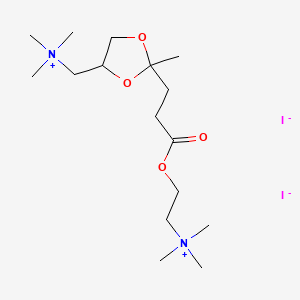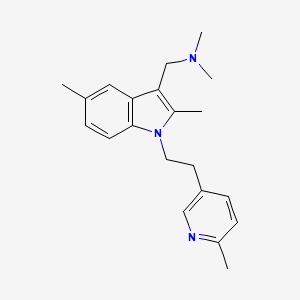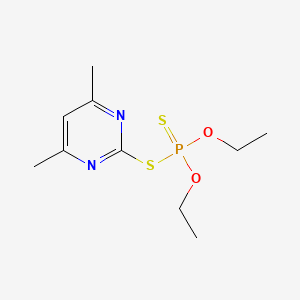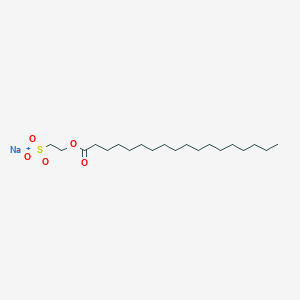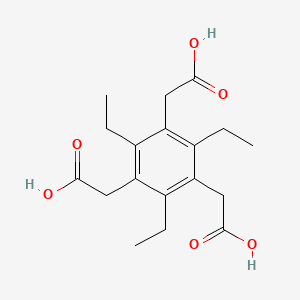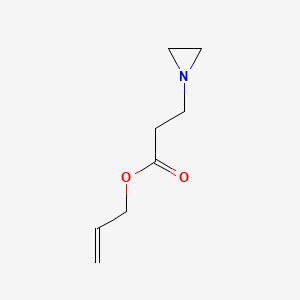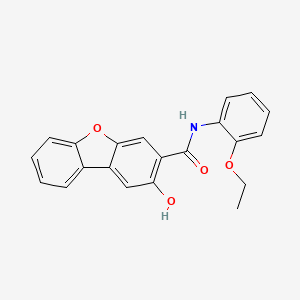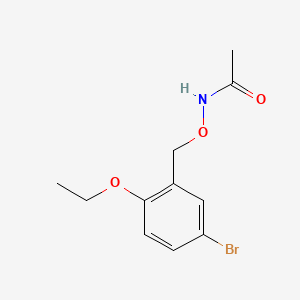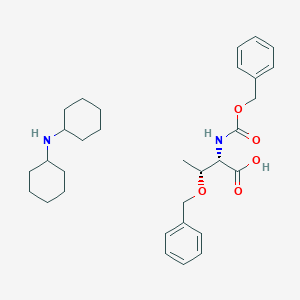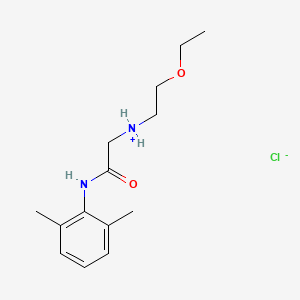
2',6'-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethoxyethylamino group and a dimethyl-substituted acetanilide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetanilide Core: The initial step involves the acylation of aniline with acetic anhydride to form acetanilide.
Dimethylation: The acetanilide is then subjected to a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst to introduce the dimethyl groups at the 2’ and 6’ positions.
Introduction of the Ethoxyethylamino Group: The final step involves the reaction of the dimethylated acetanilide with 2-chloroethyl ethyl ether in the presence of a base, such as sodium hydride, to form the ethoxyethylamino group.
Industrial Production Methods
Industrial production of 2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the dimethyl groups provide hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
2’,6’-Dimethylacetanilide: Lacks the ethoxyethylamino group, resulting in different chemical and biological properties.
2-Ethoxyethylaminoacetanilide: Lacks the dimethyl groups, affecting its hydrophobic interactions and binding affinity.
Uniqueness
2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethyl and ethoxyethylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
102207-86-3 |
|---|---|
分子式 |
C14H23ClN2O2 |
分子量 |
286.80 g/mol |
IUPAC 名称 |
[2-(2,6-dimethylanilino)-2-oxoethyl]-(2-ethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-4-18-9-8-15-10-13(17)16-14-11(2)6-5-7-12(14)3;/h5-7,15H,4,8-10H2,1-3H3,(H,16,17);1H |
InChI 键 |
HMZGDINOJBCUIV-UHFFFAOYSA-N |
规范 SMILES |
CCOCC[NH2+]CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


